![molecular formula C14H11N5 B1212084 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile is a member of triazolopyrimidines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and crystal structure of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a core structure related to your compound, have been extensively studied. For instance, the synthesis of bis-[1,2,3]triazolo[1,5-a:4′,5′-d]pyrimidinones from reactions of 5-azido-4-alkoxycarbonyl-1,2,3-triazoles with active methylene nitriles, and the confirmation of their structures using NMR and X-ray analysis, is detailed in a study by L'abbé et al. (2010) (L'abbé et al., 2010).
- Another study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a derivative of [1,2,4]triazolo[1,5-a]pyrimidine (Lahmidi et al., 2019).
Chemical Transformations
- Research by Lipson et al. (2012) showed the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine using Vilsmeier–Haack conditions, demonstrating the versatility of these compounds in chemical reactions (Lipson et al., 2012).
- The generation of [1,2,4]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions was explored by Hori et al. (1985), showcasing the potential for creating diverse derivatives (Hori et al., 1985).
Biological Applications
- Nicolaï et al. (1994) synthesized and evaluated the pharmacological activity of new nonpeptide angiotensin II receptor antagonists derived from [1,2,4]-triazolo[1,5-c]pyrimidine, demonstrating their potential in medical applications (Nicolaï et al., 1994).
- A study by Massari et al. (2017) on the efficient synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives illustrated the potential of these compounds for the preparation of biologically active compounds, with specific applications in inhibiting influenza virus RNA polymerase (Massari et al., 2017).
Propiedades
Nombre del producto |
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile |
|---|---|
Fórmula molecular |
C14H11N5 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H11N5/c1-10-7-13(19-14(18-10)16-9-17-19)12(8-15)11-5-3-2-4-6-11/h2-7,9,12H,1H3 |
Clave InChI |
XAIXXRRMUITDRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)C(C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)
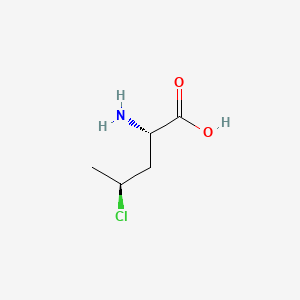
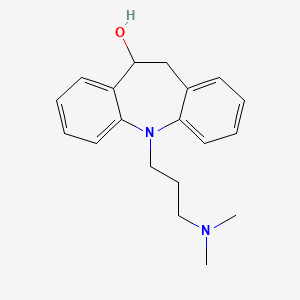
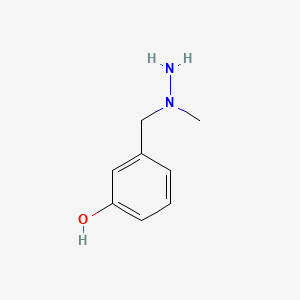

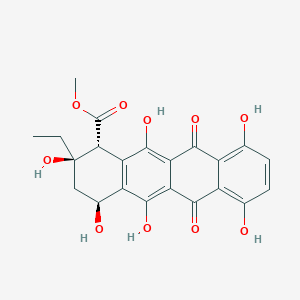
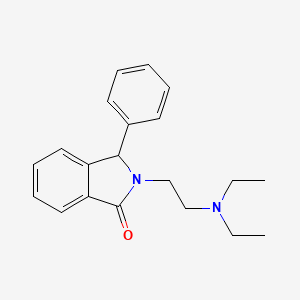
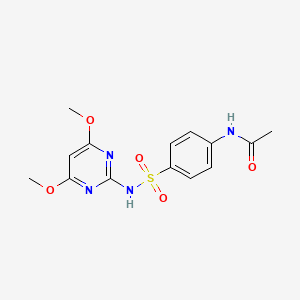
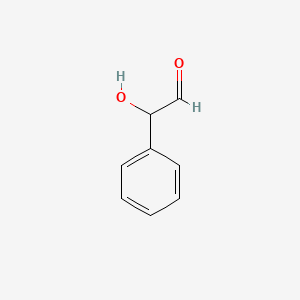
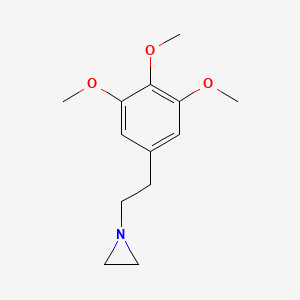
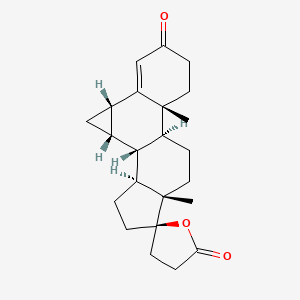
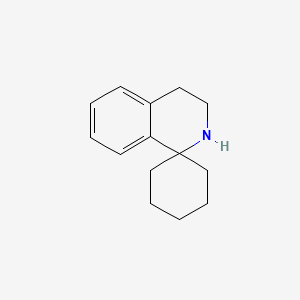
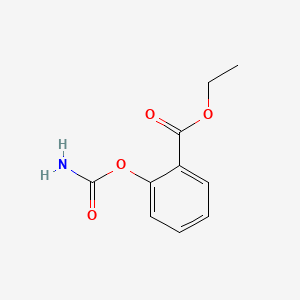
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)